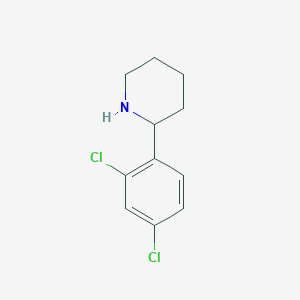

2-(2,4-Dichlorophenyl)piperidine

Description

Significance of Piperidine (B6355638) Cores in Drug Discovery Research

The piperidine scaffold is a privileged structure in drug design, frequently incorporated into molecules to enhance their therapeutic properties. prepchem.comdtic.mil More than 70 drugs approved by the U.S. Food and Drug Administration (FDA) feature a piperidine moiety. nih.gov The inclusion of a piperidine core can significantly influence a molecule's physicochemical and pharmacokinetic properties. prepchem.comdtic.mil

Key advantages of incorporating piperidine scaffolds in drug candidates include:

Modulation of Physicochemical Properties: The piperidine ring can alter a compound's lipophilicity and aqueous solubility, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. dtic.mil

Enhancement of Biological Activities and Selectivity: The three-dimensional structure of the piperidine ring can provide a rigid framework that allows for precise orientation of functional groups, leading to enhanced binding affinity and selectivity for specific biological targets. prepchem.com

Improvement of Pharmacokinetic Properties: Introducing a piperidine moiety can lead to more favorable pharmacokinetic profiles, including improved metabolic stability. dtic.milnih.gov

Reduction of Cardiac Toxicity: In some instances, the incorporation of a chiral piperidine scaffold has been shown to reduce the risk of cardiac hERG toxicity. prepchem.comdtic.mil

The piperidine nucleus is a key component in a wide array of therapeutic agents, including those with anticancer, antiviral, antimicrobial, analgesic, and antipsychotic properties. nih.govnih.gov

Below is an interactive data table showcasing examples of FDA-approved drugs containing a piperidine scaffold, highlighting the diversity of their therapeutic applications.

| Drug | Therapeutic Application |

| Ritalin (Methylphenidate) | Attention Deficit Hyperactivity Disorder (ADHD) |

| Fentanyl | Analgesic |

| Risperidone | Antipsychotic |

| Donepezil | Alzheimer's Disease |

| Haloperidol | Antipsychotic |

Overview of Dichlorophenyl Substitution on Piperidine Systems in Bioactive Molecules

The addition of a dichlorophenyl group to a piperidine scaffold can impart significant biological activity. The specific substitution pattern of the chlorine atoms on the phenyl ring, as well as the point of attachment to the piperidine ring, plays a crucial role in determining the compound's pharmacological profile.

While extensive research specifically on 2-(2,4-Dichlorophenyl)piperidine is not widely available in public literature, the broader class of dichlorophenylpiperidines has been investigated for various therapeutic targets. For instance, compounds with a 1-(2,4-dichlorophenyl) moiety attached to a heterocyclic system have been explored for their potential as cannabinoid-1 receptor antagonists, which have implications for treating obesity. figshare.com

Research into related structures provides insights into the potential bioactivity of this class of compounds. For example, derivatives of N-(3,5-dichlorophenyl)thiazol-2-amine have been studied as disruptors of mycobacterial energetics, suggesting a potential avenue for new antibiotics. researchgate.net

The table below outlines key dichlorophenylpiperidine derivatives and their noted biological contexts.

| Compound Name | Point of Substitution | Investigated Biological Context |

| 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-... | 1-position of piperidine | Cannabinoid-1 Receptor Antagonist figshare.com |

| 4-(2,4-dichlorophenyl)piperidine | 4-position of piperidine | Chemical Intermediate |

| This compound | 2-position of piperidine | Limited public research available nih.gov |

The synthesis of such compounds can be achieved through various organic chemistry methods. For example, the preparation of related structures has involved the reduction of precursor molecules like 1-[2-azido-1-(2,4-dichlorophenyl)ethyl]piperidine using reagents such as lithium aluminum hydride. prepchem.com

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2N/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDPNUBWYAFEEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302013 | |

| Record name | 2-(2,4-Dichlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-61-8 | |

| Record name | 2-(2,4-Dichlorophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dichlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization of 2 2,4 Dichlorophenyl Piperidine and Analogues

Established Synthetic Routes to Substituted Piperidines Relevant to the 2-(2,4-Dichlorophenyl)piperidine Scaffold

The construction of the substituted piperidine (B6355638) core is a critical step in the synthesis of this compound. Several established methods are employed, ranging from multi-step sequences to more direct approaches.

Multi-step Reaction Sequences for Piperidine Ring Formation

The formation of the piperidine ring often involves multi-step reaction sequences. These methods provide a high degree of control over the stereochemistry and substitution pattern of the final product.

One common approach is the catalytic hydrogenation of substituted pyridinium (B92312) salts . dicp.ac.cnnih.govresearchgate.net This method typically involves the reduction of a corresponding pyridine (B92270) derivative. For example, various pyridine derivatives can be hydrogenated using catalysts like cobalt, ruthenium, or nickel-based nanocatalysts. nih.gov Iridium catalysts have also been shown to be effective for the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, leading to either cis or trans isomers of the resulting piperidine. nih.gov For instance, rhodium-catalyzed transfer hydrogenation of pyridinium salts has been developed to produce chiral piperidines. dicp.ac.cnresearchgate.net

Another important multi-step strategy is intramolecular cyclization . nih.gov This can involve various reaction types, including:

Aza-Michael reaction : An intramolecular aza-Michael addition can form the piperidine ring. nih.gov

Electrophilic cyclization : This method uses an electrophile to initiate the ring closure of an unsaturated amine. nih.gov

Radical cyclization : Free radical-mediated cyclization of appropriate precursors can also yield the piperidine core.

These multi-step sequences often begin with acyclic precursors that are elaborated and then cyclized to form the desired piperidine ring.

Direct Functionalization Approaches for Dichlorophenyl Incorporation

Directly introducing the 2,4-dichlorophenyl group onto a pre-formed piperidine ring or incorporating it during the ring formation process offers a more convergent synthetic route.

One such method is the photoredox-catalyzed C-H arylation . This reaction allows for the direct functionalization of a C-H bond on the piperidine ring with an aryl group. chemrxiv.org For the synthesis of this compound, this would involve the reaction of a suitable piperidine precursor with a 2,4-dichloroaryl source under photoredox conditions. chemrxiv.org

Another approach involves the Suzuki-Miyaura coupling of a bromopyridine with a dichlorophenylboronic acid, followed by reduction of the resulting substituted pyridine to the corresponding piperidine. acs.orgacs.org This method provides a versatile way to introduce a variety of aryl groups at different positions on the pyridine ring before the final reduction step.

Advanced Methodologies for Piperidine Derivatization

Once the this compound core is synthesized, further derivatization can be carried out to explore the structure-activity relationship of these compounds.

Nucleophilic Substitution Reactions on Piperidine Nitrogen and Aromatic Ring

The nitrogen atom of the piperidine ring is a nucleophilic center and can readily undergo various reactions. N-alkylation and N-arylation are common derivatization strategies. acs.orgacs.orgtandfonline.com For instance, reductive amination of piperidines with aldehydes using reagents like borane-pyridine complex provides a convenient method for N-alkylation. tandfonline.com

Nucleophilic aromatic substitution (SNAr) can also be employed to modify the dichlorophenyl ring, although the presence of two chlorine atoms can deactivate the ring towards substitution. nih.govresearchgate.net However, under specific conditions, it might be possible to replace one of the chlorine atoms with another functional group.

Reductive Amination and Cyclization Strategies

Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis and derivatization of piperidines. nih.govtandfonline.comresearchgate.netconsensus.app This two-step process involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced to the corresponding amine. researchgate.net Intramolecular reductive amination of a precursor containing both an amine and a carbonyl group can be a key step in constructing the piperidine ring itself. nih.govresearchgate.net

Furthermore, reductive amination can be used to introduce substituents onto the piperidine nitrogen. For example, reacting this compound with an aldehyde or ketone in the presence of a reducing agent will yield the corresponding N-substituted derivative. tandfonline.com

Mannich Reaction Applications in Piperidine Synthesis

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine. researchgate.netacs.orgacs.orgjofamericanscience.org This reaction is a powerful tool for the synthesis of various piperidone derivatives, which can then be reduced to the corresponding piperidines. acs.orgacs.orgdtic.mil

A vinylogous Mannich reaction, inspired by biosynthetic pathways, has been developed for the stereoselective synthesis of multi-substituted chiral piperidines. rsc.orgrsc.org This method utilizes a dienolate and can provide access to complex piperidine structures. rsc.orgrsc.org While not directly reported for this compound, this methodology could potentially be adapted for its synthesis or the synthesis of its complex analogues.

Data Tables

Table 1: Examples of Catalysts Used in Piperidine Synthesis

| Catalyst Type | Specific Catalyst | Application | Reference |

| Cobalt-based | Cobalt nanoparticles on titanium | Hydrogenation of pyridine derivatives | nih.gov |

| Ruthenium-based | Heterogeneous ruthenium catalyst | Diastereoselective cis-hydrogenation of pyridines | nih.gov |

| Nickel-based | Nickel silicide catalyst | Hydrogenation of pyridine derivatives | nih.gov |

| Iridium-based | Iridium(I) catalyst with P,N-ligand | Asymmetric hydrogenation of pyridinium salts | nih.gov |

| Rhodium-based | [RhCp*Cl2]2 with KI | Transfer hydrogenation of pyridinium salts | dicp.ac.cn |

Table 2: Key Reactions in Piperidine Synthesis and Derivatization

| Reaction | Description | Relevance | References |

| Catalytic Hydrogenation | Reduction of pyridines or pyridinium salts to piperidines. | Core scaffold synthesis. | dicp.ac.cnnih.govresearchgate.netnih.gov |

| Intramolecular Cyclization | Ring formation from an acyclic precursor. | Core scaffold synthesis. | nih.gov |

| Photoredox C-H Arylation | Direct introduction of an aryl group onto the piperidine ring. | Direct incorporation of the dichlorophenyl group. | chemrxiv.org |

| Suzuki-Miyaura Coupling | Cross-coupling of a bromopyridine with a boronic acid. | Incorporation of the dichlorophenyl group prior to reduction. | acs.orgacs.org |

| Reductive Amination | Formation of C-N bonds via an imine/enamine intermediate. | N-derivatization and ring formation. | nih.govtandfonline.comresearchgate.netconsensus.app |

| Mannich Reaction | Three-component condensation to form piperidones. | Synthesis of piperidone precursors. | researchgate.netacs.orgacs.orgjofamericanscience.orgrsc.orgrsc.org |

Chiral Synthesis and Stereocontrol in this compound Analogue Generation

The precise control of stereochemistry is a critical aspect of synthesizing analogues of this compound. The piperidine ring, particularly when substituted at multiple positions, can exist as numerous stereoisomers, each potentially possessing a unique pharmacological profile. Therefore, synthetic strategies that allow for the selective formation of a single desired isomer are of high value in medicinal chemistry. acs.org This section explores the key enantioselective and diastereoselective methods employed in the generation of chiral piperidine scaffolds.

Enantioselective Approaches for Chiral Piperidine Scaffolds

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For piperidine scaffolds, this is crucial for isolating the biologically active enantiomer. A variety of powerful strategies have been developed to achieve this, ranging from catalytic asymmetric reactions to the use of chiral auxiliaries and kinetic resolutions.

Key enantioselective strategies include:

Catalytic Asymmetric Synthesis : This is a highly efficient approach where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product.

Metal-Catalyzed Reactions : Transition metals like palladium, rhodium, ruthenium, and gold are widely used. nih.gov For instance, the asymmetric hydrogenation of pyridine derivatives using a chiral ruthenium(II) complex is a key step in producing specific aminofluoropiperidine precursors. nih.gov Similarly, palladium catalysts with novel pyridine-oxazoline ligands have been used for the enantioselective oxidative amination of alkenes to form substituted piperidines. nih.gov

Organocatalysis : Small organic molecules can also act as chiral catalysts. An efficient one-pot protocol involving an organocatalyzed asymmetric aza-Diels–Alder reaction has been developed to produce ring-fused piperidine derivatives with excellent stereoselectivity. rsc.org

Chiral Auxiliaries and Reagents : This strategy involves temporarily attaching a chiral group (auxiliary) to the substrate to direct a stereoselective reaction.

N-Sulfinylimines : Chiral, non-racemic N-sulfinylimines, derived from the reaction of aldehydes with a chiral sulfinamide, can be used to prepare enantiopure homoallylic amines, which serve as precursors for the diastereoselective synthesis of piperidines. digitellinc.com

Sparteine-Mediated Deprotonation : The use of a chiral base, such as n-butyllithium complexed with the chiral diamine (-)-sparteine, can achieve enantioselective deprotonation of N-Boc-piperidine. The resulting organolithium intermediate can be trapped by electrophiles to create a new stereocenter. rsc.orgacs.org This method has been successfully applied in the kinetic resolution of spirocyclic 2-arylpiperidines, yielding products with high enantiomeric ratios. rsc.org

Kinetic Resolution : This process involves the differential reaction of the two enantiomers in a racemic mixture, allowing for the separation of the unreacted, slower-reacting enantiomer.

Noyori Asymmetric Transfer Hydrogenation : This method has been used for the kinetic resolution of certain piperidine precursors, enabling the synthesis of enantiomerically pure 2-arylpiperidines. acs.org

Palladium-Catalyzed C-H Activation : The kinetic resolution of 2-aryl anilines can be achieved through an enantioselective remote meta-C–H arylation, employing a chiral norbornene derivative as a transient directing group. thieme-connect.de

| Strategy | Method | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Catalytic Asymmetric Synthesis | Asymmetric Hydrogenation | Ruthenium(II) Complex | Double reduction of pyridine derivatives to form chiral piperidines. | nih.gov |

| Aza-Diels–Alder Reaction | Organocatalyst | One-pot synthesis of ring-fused piperidines with three continuous stereogenic centers. | rsc.org | |

| Chiral Reagents | Sparteine-Mediated Deprotonation | n-BuLi / (+)-sparteine | Asymmetric deprotonation at the alpha-carbon to generate a chiral organolithium intermediate. | rsc.org |

| Kinetic Resolution | Asymmetric Transfer Hydrogenation | Noyori-type catalyst | Separation of enantiomers by selective hydrogenation of one over the other. | acs.org |

Diastereoselective Synthesis and Isomer Separation

When a molecule has two or more stereocenters, diastereomers can exist. Diastereoselective synthesis focuses on controlling the relative configuration of these stereocenters. This is often achieved by exploiting the inherent steric and electronic properties of the substrate or by the influence of a catalyst.

Diastereoselective Synthesis Methods:

Substrate-Controlled Cyclizations : The stereochemical outcome of a ring-forming reaction can be dictated by the existing stereocenters in the acyclic precursor.

Prins and Carbonyl Ene Cyclizations : The cyclization of certain aldehydes can lead to 2,4,5-trisubstituted piperidines. rsc.org The diastereoselectivity is highly dependent on the catalyst and reaction conditions. For example, using HCl at low temperatures favors the cis-diastereomer, while a Lewis acid like MeAlCl₂ at higher temperatures favors the thermodynamically more stable trans-diastereomer. rsc.org

Radical Cyclizations : The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines, often yielding only two of the four possible diastereoisomers with high selectivity. nih.gov

Catalyst-Controlled Reactions : Chiral catalysts can influence the formation of a specific diastereomer.

Nucleophilic Substitution : The reaction of silyl (B83357) enolates with 2-acyloxy-N-benzyloxycarbonylpiperidines can be diastereoselective. acs.org The choice of acyl group on the piperidine ring dictates the stereochemical outcome; for example, an acetoxy group at C-3 leads to cis-selectivity, while other acyloxy groups can result in trans-selectivity. acs.org

Anion Relay Chemistry (ARC) : This powerful strategy allows for the modular and stereocontrolled synthesis of complex molecules. A Type II ARC protocol has been designed to access the complete set of stereoisomers for a 2,4,6-trisubstituted piperidine scaffold in a convergent manner. nih.gov

Separation of Diastereomers:

Even with highly selective reactions, mixtures of diastereomers can be formed. Unlike enantiomers, diastereomers have different physical properties (e.g., boiling point, solubility, chromatographic retention), which allows for their separation by standard laboratory techniques.

Chromatography : High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating diastereomers. mdpi.com

Normal Phase HPLC : Diastereomers can often be separated on a standard silica (B1680970) gel column. mdpi.com The success of the separation depends on the structural differences between the isomers.

Derivatization : To enhance separability, a racemic or diastereomeric mixture of alcohols or amines can be reacted with a single enantiomer of a chiral derivatizing agent, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) or camphorsultam dichlorophthalic acid (CSDP acid). mdpi.com The resulting diastereomeric esters or amides often exhibit significantly different retention times on silica gel, facilitating their separation. mdpi.com

Crystallization : Fractional crystallization is a classic method for separating diastereomers. One diastereomer may be less soluble in a particular solvent system, allowing it to crystallize out of the solution, leaving the other in the mother liquor. researcher.life Seeding the solution with a pure crystal can sometimes induce crystallization. reddit.com

Capillary Electrophoresis : For certain compounds, such as aziridine (B145994) derivatives with two chiral centers, cyclodextrin-modified capillary electrophoresis can achieve baseline separation of all four isomers (two diastereomeric pairs of enantiomers). nih.gov

| Category | Method | Description | Reference |

|---|---|---|---|

| Diastereoselective Synthesis | Prins Cyclization | Lewis acid-catalyzed cyclization where temperature and catalyst choice control cis/trans selectivity in trisubstituted piperidines. | rsc.org |

| Anion Relay Chemistry (ARC) | A modular approach enabling access to all possible stereoisomers of a polysubstituted piperidine scaffold. | nih.gov | |

| Isomer Separation | HPLC with Chiral Derivatization | Reaction with a chiral acid (e.g., MαNP acid) to form diastereomeric esters that are easily separated on silica gel. | mdpi.com |

| Fractional Crystallization | Separation based on differences in solubility between diastereomers in a specific solvent. | researcher.life |

Structure Activity Relationship Sar and Pharmacophore Analysis of 2 2,4 Dichlorophenyl Piperidine Derivatives

Impact of Substitution Patterns on Molecular Recognition and Biological Interaction

The biological activity of 2-(2,4-dichlorophenyl)piperidine derivatives is highly sensitive to the substitution patterns on both the dichlorophenyl ring and the piperidine (B6355638) moiety. These substitutions influence the molecule's affinity and selectivity for its biological targets.

The 2,4-dichloro substitution pattern on the phenyl ring is a critical determinant of the biological activity of these piperidine derivatives. The position and nature of the halogen substituents significantly impact the electronic and lipophilic properties of the molecule, which in turn affects its binding affinity to receptors.

Research on related compounds has shown that the presence and position of chloro substituents on the phenyl ring are important for sigma-2 (σ2) receptor affinity. For instance, in a series of related homopiperazine (B121016) analogs, the replacement of a 4-chlorophenyl moiety with a chloro-pyridine did not significantly reduce affinity for the σ2 receptor, suggesting that the chloro group plays a crucial role in binding. The removal of the chloro substituent in these analogs led to a significant decrease in binding affinity, highlighting the importance of this halogen in the interaction with the receptor. nih.gov

Furthermore, studies on other piperidine derivatives have demonstrated that the substitution on the phenyl ring is a key factor in their pharmacological profile. For example, in a series of N-phenyl piperidine derivatives developed as integrin α5β1 antagonists, the nature and position of substituents on the phenyl ring were critical for their activity. nih.gov While not directly focused on the 2,4-dichloro pattern, this underscores the general principle that modifications to the phenyl ring are a important for modulating the biological activity of phenylpiperidine scaffolds.

The dichlorophenyl group, being lipophilic, likely engages in hydrophobic interactions within the binding pocket of its target receptor. The specific 2,4-substitution pattern orients the chlorine atoms in a manner that may optimize these interactions, leading to enhanced affinity and selectivity.

Modifications to the piperidine ring and the introduction of various linker moieties are common strategies to explore the SAR of this compound and related analogs. These changes can affect the molecule's conformation, basicity, and ability to form key interactions with the receptor.

Studies on piperidine derivatives targeting sigma receptors have shown that the nature of the substituent on the piperidine nitrogen is crucial for affinity and selectivity. For instance, the replacement of a piperazine (B1678402) ring with a piperidine ring has been shown to significantly influence affinity for the sigma-1 (σ1) receptor. nih.govacs.org In one study, a piperidine-containing compound exhibited significantly higher σ1 receptor affinity compared to its piperazine counterpart. acs.org This suggests that the basicity and steric profile of the nitrogen-containing ring are key determinants for receptor interaction.

The length and nature of linker moieties connecting the piperidine ring to other chemical fragments also play a significant role. In a series of piperidine-based alkylacetamide derivatives, variations in the alkyl chain length and the nature of the amide substituent were found to modulate affinity for both σ1 and σ2 receptors. nih.gov

Furthermore, the introduction of functional groups on the piperidine ring itself can lead to changes in activity. For example, in the development of anti-tuberculosis agents based on a piperidinol scaffold, modifications to the piperidine ring were explored to understand the structure-activity relationship. nih.gov

Interactive Table: Impact of Piperidine and Linker Modifications on Sigma Receptor Affinity

| Compound Modification | Target Receptor | Observed Effect on Affinity | Reference |

|---|---|---|---|

| Piperazine to Piperidine Ring | Sigma-1 | Significant Increase | nih.govacs.org |

| Varying Alkylacetamide Linker | Sigma-1 & Sigma-2 | Modulation of Affinity | nih.gov |

| Deoxygenation of Carbonyl Linker | Sigma Receptors | Improved Overall Affinity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For piperidine derivatives, QSAR models have been developed to predict their activity against various targets.

While specific QSAR studies exclusively on this compound are not extensively reported, research on broader classes of piperidine derivatives provides valuable insights. For instance, QSAR models have been developed for piperidine derivatives targeting the histamine (B1213489) H3 receptor and sigma-1 receptor. nih.gov These models help in identifying key molecular descriptors, such as electronic, steric, and hydrophobic parameters, that govern the biological activity.

In a study of piperazine and piperidine derivatives, molecular modeling and docking studies were used to understand the interactions responsible for their high affinity at the histamine H3 and sigma-1 receptors. nih.gov Such computational approaches are instrumental in rationalizing the observed SAR and in designing new, more potent ligands. These studies often reveal the importance of specific hydrophobic and hydrogen bonding interactions in the receptor's binding site.

Conformational Analysis and Bioactive Conformation Elucidation

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to determine the preferred spatial arrangement of atoms in a molecule, which is essential for understanding its bioactive conformation—the specific shape it adopts when binding to a receptor.

Computational studies, such as molecular dynamics simulations, have been employed to investigate the binding modes of piperidine-based ligands to the sigma-1 receptor. rsc.org These studies can reveal the crucial amino acid residues that interact with the ligand and help to elucidate the bioactive conformation. For example, the analysis of the docking pose of a potent piperidine/piperazine-based sigma-1 receptor ligand provided insights into its binding mode, which is valuable for structure-based drug design. rsc.org

Pharmacological Target Engagements and Mechanistic Investigations of 2 2,4 Dichlorophenyl Piperidine Analogues

Modulation of Specific Receptor Systems

Opioid Receptor Ligand Interactions (Kappa Opioid Receptor Focus)

Analogues of 2-(2,4-dichlorophenyl)piperidine have been identified as highly potent and selective agonists for the kappa (κ) opioid receptor. A notable example is (±)-4-Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine, also known as GR89696, and its more potent levorotatory isomer, GR103545. nih.gov These compounds have demonstrated high affinity for κ-opioid receptors, with GR103545 exhibiting an IC50 value of 0.018 nM, which is significantly more potent than the racemic mixture (IC50 of 6.0 nM). nih.gov

The in vivo activity of these compounds corresponds with their high affinity and selectivity. For instance, [11C]-labeled GR103545 has been used in positron emission tomography (PET) imaging studies, where it showed selective and saturable binding to κ-opioid receptors in the brain. nih.gov The accumulation of the radioligand in brain regions known for high κ-opioid receptor density was inhibited by the κ-opioid agonist U69593 and unlabeled GR89696, but not by antagonists for serotonin (B10506) (ketanserin) or dopamine (B1211576) D2 receptors (spiperone), confirming its selectivity. nih.gov

Further research into 2-(aminomethyl)piperidine (B33004) derivatives has shown that incorporating a 1-tetralon-6-ylacetyl residue can lead to potent in vivo antinociceptive activity. nih.gov For example, (2S)-2-[(dimethylamino)methyl]-1-[(5,6,7,8-tetrahydro-5-oxo-2-naphthyl)acetyl]piperidine demonstrated a potency similar to the well-known κ-agonist spiradoline in animal models of pain. nih.gov These findings underscore the potential of the 2-substituted piperidine (B6355638) scaffold in developing selective κ-opioid receptor agonists.

Cannabinoid Receptor (CB1) Antagonism Mechanisms

The this compound moiety is a cornerstone of the structure of rimonabant (B1662492) (SR141716A), a well-characterized antagonist and inverse agonist of the cannabinoid CB1 receptor. researchgate.netnih.gov Rimonabant, with its full chemical name N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has been extensively studied to understand its mechanism of action. researchgate.netebi.ac.uk

Molecular modeling and quantitative structure-activity relationship (QSAR) studies have revealed that the N1-aromatic ring of the pyrazole (B372694), which is the 2,4-dichlorophenyl group, plays a dominant role in the steric binding interaction with the CB1 receptor. researchgate.net This interaction is crucial for its antagonist activity. It is proposed that the unique spatial orientation of the C5 aromatic ring of rimonabant contributes to its antagonist properties, while the pyrazole C3 substituent may confer either neutral antagonist or inverse agonist activity depending on its interaction with the receptor. researchgate.net The development of rimonabant analogues has been a strategy to create peripherally restricted CB1 antagonists to avoid central nervous system side effects. nih.gov

The antagonism of the CB1 receptor by these analogues has been shown to modulate various physiological processes. For instance, rimonabant has been found to reduce food intake and body weight in preclinical studies, effects that are attributed to the blockade of CB1 receptors. nih.gov

Sigma Receptor Ligand Binding and Selectivity

Derivatives of piperidine, including those with a 2-aryl substitution, have been investigated as ligands for sigma (σ) receptors, which are classified into σ1 and σ2 subtypes. nih.govnih.gov Research has shown that modifications to the piperidine scaffold can lead to compounds with high affinity and selectivity for the σ1 receptor. nih.gov

For example, a series of 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines, which are structurally related to 2-arylpiperidines, have been synthesized and evaluated for their sigma receptor binding affinities. nih.gov Several of these compounds displayed high selectivity for the σ1 receptor over the σ2 receptor. Quantitative structure-activity relationship (QSAR) studies on these analogues revealed that hydrophobic interactions are a key driver for σ1 receptor binding. nih.gov

The selectivity of these piperidine-based ligands is influenced by the nature and position of substituents. For instance, in a study of spiro[ nih.govbenzopyran-1,4'-piperidines], the introduction of a cyano group at position 3 of the spirocycle resulted in high σ1 receptor affinity and selectivity. researchgate.net The compound 1'-benzyl-3,4-dihydrospiro[ nih.govbenzopyran-1,4'-piperidine]-3-carbonitrile was identified as a particularly potent σ1 receptor ligand with a Ki value of 1.54 nM and a σ1/σ2 selectivity ratio of 1030. researchgate.net

Table 1: Sigma Receptor Binding Affinities of Representative Piperidine Analogues

| Compound | R Group | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity Ratio (Ki σ2/Ki σ1) |

| 7a | 4"-F | 2.96 ± 0.5 | 221.64 ± 8.0 | 75 |

| 7b | 3",4"-Cl2 | >434 | >854 | 2 |

| 7c | 4"-Cl | 5.98 ± 0.41 | 554.03 ± 34.22 | 93 |

| 7e | 4"-Br | 1.40 ± 0.5 | >854 | 610 |

| 8a | 4"-F | 1.41 ± 0.22 | >854 | 606 |

| 8c | 4"-Cl | 2.49 ± 0.24 | >854 | 343 |

| 8f | 4"-OCH3 | 1.00 ± 0.09 | >589 | 589 |

| 9e | 4"-Br | 2.95 ± 0.57 | >854 | 289 |

Data sourced from a study on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines. nih.gov

Enzyme Inhibition Mechanisms

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway and a well-established target for various therapeutic agents. researchgate.netnih.gov While there is extensive research on piperidine-containing compounds as DHFR inhibitors, direct evidence for the activity of this compound analogues is limited in the reviewed literature.

Studies on related structures, however, provide some context. For instance, a series of 4-piperidine-based thiosemicarbazones have been evaluated for their DHFR inhibitory potential, with some compounds exhibiting potent inhibition with IC50 values in the micromolar range. researchgate.net One such compound, N-(2,3-Dichlorophenyl)-2-[4-(piperidin-1-yl)benzylidene]hydrazinecarbothioamide, incorporates a dichlorophenyl moiety, although it is not directly attached to the piperidine ring at the 2-position. researchgate.net

Another class of DHFR inhibitors, the cycloguanil (B1669406) analogues, has also been explored, with some derivatives featuring a 3,4-dichlorophenyl substituent. nih.gov These findings suggest that the dichlorophenyl-piperidine scaffold could potentially be adapted for DHFR inhibition, but specific research on this compound analogues in this context is not prominently available.

Vesicular Monoamine Transporter 2 (VMAT2) Function Inhibition

Analogues of this compound have been investigated for their interaction with the vesicular monoamine transporter 2 (VMAT2), a protein critical for the transport of monoamine neurotransmitters into synaptic vesicles. nih.govyoutube.com Inhibition of VMAT2 leads to the depletion of these neurotransmitters at the nerve terminals, a mechanism of interest for various neurological conditions. nih.govresearchgate.netyoutube.com

Research into meso-transdiene (MTD), a lobeline (B1674988) analog with affinity for VMAT2, has led to the development of more conformationally restricted MTD analogues to enhance VMAT2 selectivity. drugbank.com Among these are geometrical isomers containing the 2,4-dichlorophenyl moiety. These analogues have demonstrated the ability to potently and competitively inhibit dopamine (DA) uptake at VMAT2. drugbank.com

Specifically, the (3Z,5Z) and (3Z,5E) isomers of 3,5-bis(2,4-dichlorobenzylidene)-1-methylpiperidine have been shown to interact differently with VMAT2, suggesting they engage with distinct sites on the transporter. The analog (3Z,5Z)-3,5-bis(2,4-dichlorobenzylidene)-1-methylpiperidine (UKMH-106) not only showed improved selectivity for VMAT2 over the dopamine transporter (DAT) but also effectively inhibited methamphetamine-induced dopamine release from striatal slices. drugbank.com In contrast, its geometrical isomer, (3Z,5E)-3,5-bis(2,4-dichlorobenzylidene)-1-methylpiperidine (UKMH-105), was found to inhibit DA uptake at VMAT2 but did not prevent methamphetamine-evoked DA release. drugbank.com This suggests that these isomers interact with different pharmacophores on the VMAT2 protein. drugbank.com

Table 1: Comparative VMAT2 Functional Inhibition by this compound Analogues

| Compound Name | VMAT2 Interaction | Effect on Dopamine (DA) | Reference |

|---|---|---|---|

| (3Z,5Z)-3,5-bis(2,4-dichlorobenzylidene)-1-methylpiperidine (UKMH-106) | Improved selectivity for VMAT2 over DAT | Inhibited methamphetamine-evoked DA release | drugbank.com |

| (3Z,5E)-3,5-bis(2,4-dichlorobenzylidene)-1-methylpiperidine (UKMH-105) | Inhibited DA uptake at VMAT2 | Did not inhibit methamphetamine-evoked DA release | drugbank.com |

Broad Spectrum Mechanistic Studies (e.g., Antimicrobial, Anti-inflammatory Action at a Molecular Level)

Analogues of this compound are part of the broader class of piperidine derivatives, which are recognized for a wide range of biological activities, including antimicrobial and anti-inflammatory effects. biointerfaceresearch.combiomedpharmajournal.org

Antimicrobial Action:

The piperidine scaffold is a prominent feature in many pharmaceutical agents. researchgate.net In vitro studies have demonstrated the antimicrobial potential of various piperidine derivatives. For instance, certain 2,6-dipiperidino-1,4-dihalogenobenzenes have been shown to inhibit the growth of both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae) bacteria, as well as the yeast-like fungus Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 µg/ml. nih.gov Other synthesized piperidine derivatives have also shown activity against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.comresearchgate.net The mechanism of action for the antimicrobial effects of piperidine compounds can be multifaceted, potentially involving the disruption of cell membranes, enzyme inhibition, or interference with protein synthesis. researchgate.net

Table 2: In Vitro Antimicrobial Activity of Piperidine Derivatives

| Compound Type | Test Strains | Activity Range (MIC) | Reference |

|---|---|---|---|

| 2,6-dipiperidino-1,4-dihalogenobenzenes | Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633, Yersinia enterocolitica ATCC 1501, Escherichia coli ATCC 11230, Klebsiella pneumoniae, Candida albicans | 32-512 µg/ml | nih.gov |

| Synthesized Piperidine Derivatives 1 & 2 | Staphylococcus aureus, Escherichia coli | Active against both strains, with compound 2 showing more activity than 1. | biointerfaceresearch.comresearchgate.net |

| Novel Piperidine Derivatives (Compounds 5-10) | Seven bacterial species and seven fungal species | Compound 6 showed the strongest antibacterial activity. Compounds 5, 6, 9, and 10 showed some activity against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. | researchgate.net |

Anti-inflammatory Action at a Molecular Level:

At the molecular level, certain analogues have demonstrated significant anti-inflammatory properties. For example, a pyrazole derivative containing a 1-(2,4-dichlorophenyl) group, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), has been studied for its effects on neuroinflammation. nih.gov In studies using lipopolysaccharide (LPS)-stimulated microglial cells, CDMPO was found to significantly reduce the production of nitric oxide (NO), a key inflammatory mediator. nih.gov Furthermore, it suppressed the release of pro-inflammatory cytokines and prostaglandin (B15479496) E2 (PGE2) from activated BV2 microglial cells. nih.gov This indicates a mechanism of action that involves the down-regulation of critical inflammatory pathways at a cellular level.

Computational and Theoretical Studies on 2 2,4 Dichlorophenyl Piperidine Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design, providing insights into how a ligand, such as a derivative of 2-(2,4-dichlorophenyl)piperidine, might interact with a biological target.

For instance, studies on piperidine (B6355638) derivatives have utilized molecular docking to explore their potential as therapeutic agents. In research concerning newly designed 2,6-diphenyl piperidin-4-one derivatives, docking studies were conducted against the 2B7N protein of Helicobacter pylori. researchgate.net These simulations help in identifying promising compounds by predicting their binding affinity and interaction modes within the active site of a protein. researchgate.net

Similarly, molecular docking has been employed to evaluate the anticancer potential of various synthesized compounds. For a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, molecular docking studies demonstrated that specific compounds exhibited good docking scores within the binding pocket of the target protein, suggesting their potential as lead molecules for rational drug design. nih.gov

Another study focused on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent antagonist for the CB1 cannabinoid receptor. nih.gov Through molecular docking and comparative molecular field analysis (CoMFA), researchers developed 3D-quantitative structure-activity relationship (QSAR) models. These models are crucial for understanding how different structural features of the ligand contribute to its binding affinity and activity. nih.gov The study proposed that specific regions of the molecule, such as the C5 aromatic ring and the pyrazole (B372694) C3 substituent, play key roles in its antagonist activity. nih.gov

The insights gained from these simulations are invaluable for medicinal chemists to design and synthesize new derivatives with improved potency and selectivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations provide detailed information about the electronic properties of molecules, such as orbital energies, charge distribution, and chemical reactivity.

DFT studies have been applied to various piperidine-containing compounds to understand their structural and chemical properties. For example, DFT and DFT dispersion-corrected (DFT-D3) calculations were used to study 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. researchgate.netaalto.fi These calculations provided insights into the molecule's geometric parameters and the effects of dispersion forces on its crystal stability. researchgate.netaalto.fi

In another study, DFT calculations at the B3LYP/6-311G** level were performed to predict the heats of formation for several piperidine compounds. nih.gov Such calculations are vital for assessing the thermal stability of molecules. nih.gov Furthermore, the molecular geometry, conformational analysis, and vibrational spectrum of 2,4-dichlorophenoxyacetic acid have been theoretically calculated using DFT methods, leading to the discovery of a new, more stable conformer. mdpi.com

DFT is also used to analyze the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are important for determining the chemical reactivity and kinetic stability of a molecule. sci-hub.se For instance, in the study of 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, HOMO and LUMO were computed to understand these properties. sci-hub.se

The molecular electrostatic potential (MEP) is another valuable parameter derived from DFT calculations. The MEP map visualizes the charge distribution on a molecule, which helps in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. researchgate.net

Table 1: Selected Applications of DFT in Studying Piperidine Derivatives

| Compound Studied | DFT Method | Properties Investigated | Key Findings |

| 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile | DFT-D3 | Structural and chemical properties, dimer stability | Dispersion forces significantly affect crystal stability; hydrogen bonds drive dimerization. researchgate.netaalto.fi |

| Various piperidine compounds | B3LYP/6-311G** | Heats of formation, thermal stability | Predicted heats of formation and evaluated thermal stability via bond dissociation energies. nih.gov |

| 2,4-dichlorophenoxyacetic acid | DFT | Molecular geometry, conformational analysis, vibrational spectrum | Identified a new, more stable conformer and confirmed the stability of the dimer form. mdpi.com |

| 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one | B3LYP/6-31+G(d,p) | Optimized geometry, frontier molecular orbitals (HOMO/LUMO) | The piperidine-4-one ring adopts a normal chair conformation; HOMO/LUMO analysis revealed chemical reactivity. sci-hub.se |

Conformational Energy Landscape and Molecular Dynamics Simulations

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Understanding the conformational energy landscape—the relative energies of different spatial arrangements of atoms—is therefore critical. Molecular dynamics (MD) simulations provide a powerful tool to explore this landscape by simulating the atomic motions of a system over time.

For piperidine derivatives, conformational analysis is crucial as the piperidine ring can adopt various conformations, such as chair, boat, or twist-boat forms. researchgate.net The substitution pattern on the ring can significantly influence the preferred conformation. For example, in (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone, the piperidine ring adopts a chair conformation. iucr.org In contrast, studies on N-acyl-2r,6c-diphenylpiperidin-4-one oximes have shown that blocking the secondary nitrogen atom can lead to abrupt changes in ring conformation. researchgate.net

MD simulations can further elucidate the dynamic behavior of these molecules and their complexes with biological targets. For instance, MD simulations were used to study the effects of polylactide (PLA)–poly(butylene succinate) (PBS) copolymers as compatibilizers in PLA/PBS blends, revealing how molecular architecture affects their efficiency. rsc.org In the context of drug design, MD simulations can verify the stability of ligand-protein complexes predicted by molecular docking. A study on potential COVID-19 inhibitors used MD simulations to confirm the stability of a docked compound with the SARS-CoV-2 main protease over a 100 ns trajectory. mdpi.com The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key metrics from these simulations that indicate the stability of the complex and the flexibility of its components, respectively. mdpi.com

Conformational analysis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide identified four distinct conformations, with their energetic stability depending on whether the molecule was in its neutral or protonated form. nih.gov This highlights the importance of considering the physiological environment when studying molecular conformations.

Table 2: Conformational Studies of Piperidine Derivatives

| Compound/System | Method | Key Conformational Findings |

| (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone | X-ray Crystallography | The piperidine ring adopts a chair conformation. iucr.org |

| N-acyl-2r,6c-diphenylpiperidin-4-one oximes | NMR Spectroscopy, X-ray Crystallography | Blocking the piperidine nitrogen can induce changes from chair to boat or twist-boat conformations. researchgate.net |

| N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | AM1 Molecular Orbital Method | Identified four distinct conformations (Tg, Ts, Cg, Cs) with varying energetic stability based on protonation state. nih.gov |

| Thiazole Clubbed Pyridine (B92270) Scaffolds with SARS-CoV-2 Mpro | Molecular Dynamics Simulation | The ligand-protein complex showed stability over a 100 ns trajectory, validating docking results. mdpi.com |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By partitioning the crystal electron density into molecular fragments, it provides a graphical representation of the regions of space where molecules are in contact and the nature of these contacts.

This technique has been widely applied to piperidine derivatives to understand their crystal packing. For (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone, Hirshfeld surface analysis was used to quantify the intermolecular interactions present in the crystal structure. iucr.org The analysis often involves generating two-dimensional fingerprint plots, which summarize the types and relative contributions of different intermolecular contacts.

In the crystal structure of 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, Hirshfeld analysis revealed that the most significant contributions to the crystal packing come from H···H, Cl···H/H···Cl, C···H/H···C, and O···H/H···O interactions. sci-hub.se Similarly, for 4-{2,2-dichloro-1-[(E)-(4-chlorophenyl)diazenyl]ethenyl}-N,N-dimethylaniline, the analysis showed that Cl···H/H···Cl, H···H, and C···H/H···C contacts are the most important for the crystal packing. nih.gov

The dnorm surface, a key feature of Hirshfeld analysis, uses a color scale to highlight intermolecular contacts that are shorter or longer than the van der Waals radii, with red spots indicating shorter, significant contacts like hydrogen bonds. nih.govnih.gov The shape index is another tool used to identify π-π stacking interactions, which are crucial for the stability of many crystal structures. nih.gov

By providing a detailed picture of non-covalent interactions, Hirshfeld surface analysis complements experimental techniques like X-ray crystallography and helps to rationalize the observed crystal packing and polymorphism.

Table 3: Hirshfeld Surface Analysis of Related Compounds

| Compound | Major Intermolecular Contacts Quantified | Percentage Contribution |

| 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one sci-hub.se | H···H | 35% |

| Cl···H/H···Cl | 32.3% | |

| C···H/H···C | 15% | |

| O···H/H···O | 7.5% | |

| 4-{2,2-dichloro-1-[(E)-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline nih.gov | H···H | 45.4% |

| Cl···H/H···Cl | 21.0% | |

| C···H/H···C | 19.0% | |

| 4-{2,2-dichloro-1-[(E)-(4-chlorophenyl)diazenyl]ethenyl}-N,N-dimethylaniline nih.gov | Cl···H/H···Cl | 33.6% |

| H···H | 27.9% | |

| C···H/H···C | 17.6% |

Emerging Research Directions and Future Perspectives for 2 2,4 Dichlorophenyl Piperidine Scaffold Development

Novel Synthetic Methodologies for Enhanced Structural Diversity

The development of novel synthetic routes is crucial for expanding the chemical space and generating diverse analogs of the 2-(2,4-dichlorophenyl)piperidine scaffold. Researchers are continuously exploring innovative methods to introduce a wide array of substituents and stereochemical arrangements, thereby enabling a more thorough investigation of structure-activity relationships (SAR).

One approach involves the use of palladium-catalyzed cross-coupling reactions to introduce various aryl and heteroaryl groups. nih.gov For instance, the Suzuki coupling of arylboronic acids or pinacol (B44631) esters with a suitable piperidine (B6355638) precursor allows for the creation of a library of analogs with diverse aromatic substitutions. nih.gov Microwave-assisted synthesis has also been employed to accelerate these reactions, leading to higher yields and shorter reaction times. nih.gov

Another strategy focuses on the diastereoselective synthesis of substituted piperidines. This can be achieved through methods like catalytic hydrogenation of substituted pyridines, which can yield cis-piperidines as the major product. whiterose.ac.uk Further chemical manipulations, such as epimerization under conformational control or diastereoselective lithiation and trapping, can then be used to access the corresponding trans-diastereoisomers. whiterose.ac.uk These stereocontrolled approaches are essential for understanding the impact of three-dimensional geometry on biological activity.

Furthermore, multicomponent reactions, such as the Type II Anion Relay Chemistry (ARC), offer a convergent and modular approach to synthesizing highly substituted piperidines. nih.gov This strategy allows for the introduction of chemical and stereochemical diversity at multiple positions of the piperidine ring, providing access to a broad range of analogs that would be difficult to obtain through traditional linear syntheses. nih.gov The use of bifunctional linchpins in these reactions is a key element for building molecular complexity in a controlled manner. nih.gov

The table below summarizes some of the novel synthetic methodologies being explored:

| Methodology | Description | Key Advantages |

| Palladium-Catalyzed Cross-Coupling | Utilizes catalysts like Pd(PPh3)4 to couple arylboronic acids or esters with the piperidine core. nih.gov | Allows for the introduction of a wide variety of aromatic and heteroaromatic substituents. nih.gov |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate chemical reactions. nih.gov | Reduces reaction times and can improve yields. nih.gov |

| Diastereoselective Synthesis | Involves methods like catalytic hydrogenation and subsequent epimerization to control the stereochemistry of substituents. whiterose.ac.uk | Enables the synthesis of specific stereoisomers to study the effect of 3D structure on activity. whiterose.ac.uk |

| Anion Relay Chemistry (ARC) | A multicomponent reaction strategy for the modular and convergent synthesis of highly substituted piperidines. nih.gov | Provides access to a wide range of stereoisomers and complex substitution patterns. nih.gov |

Advanced Mechanistic Studies on Underexplored Biological Targets

While the this compound scaffold has been investigated for its activity at various known biological targets, there is a growing interest in exploring its potential against underexplored or novel targets. Advanced mechanistic studies are crucial to elucidate the mode of action of these compounds and to identify new therapeutic opportunities.

Recent research has focused on the design of this compound analogs as inhibitors of enzymes that have been implicated in a variety of diseases. For example, derivatives have been synthesized and evaluated as inhibitors of the dopamine (B1211576) D3 receptor, a target for the treatment of substance abuse. nih.gov These studies have led to the identification of potent and selective ligands that can be used as molecular probes to further investigate the role of this receptor. nih.gov

Another area of interest is the development of this compound-containing compounds as modulators of cannabinoid receptor 1 (CB1R). figshare.com By derivatizing the core scaffold, researchers have been able to develop peripherally restricted CB1R antagonists with potential applications in the treatment of obesity and related metabolic syndromes. figshare.com

Furthermore, the piperidine nucleus is a common feature in compounds targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The unique structural properties of the this compound moiety make it a versatile starting point for the design of ligands for new and challenging targets.

The table below highlights some of the underexplored biological targets for this scaffold:

| Biological Target | Therapeutic Area | Rationale for Investigation |

| Dopamine D3 Receptor | Substance Abuse, Neurological Disorders | Potential to modulate the brain's reward pathways. nih.gov |

| Cannabinoid Receptor 1 (CB1R) | Obesity, Metabolic Syndrome | Development of peripherally restricted antagonists to avoid central nervous system side effects. figshare.com |

| Novel GPCRs and Ion Channels | Various | The versatile nature of the piperidine scaffold allows for the design of ligands for a wide array of targets. |

Integration of Computational Approaches in Compound Design

Computational methods are playing an increasingly important role in the design and optimization of new this compound derivatives. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are being used to guide the synthetic efforts and to prioritize compounds for biological evaluation. clinmedkaz.orgsphinxsai.com

Molecular docking studies, for example, can predict the binding mode of a ligand within the active site of a target protein, providing valuable insights into the key interactions that are responsible for its biological activity. clinmedkaz.orgnih.gov This information can then be used to design new analogs with improved potency and selectivity. QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of the activity of new, unsynthesized analogs. researchgate.net

ADMET prediction tools are used to assess the drug-like properties of a compound at an early stage of the drug discovery process. sphinxsai.comnih.gov By identifying potential liabilities such as poor metabolic stability or toxicity, these methods can help to reduce the attrition rate of drug candidates in later stages of development. sphinxsai.com

The integration of these computational approaches allows for a more rational and efficient design of new this compound-based compounds, ultimately accelerating the discovery of new therapeutic agents.

The table below outlines the key computational approaches used in the development of this scaffold:

| Computational Approach | Application | Benefit |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to its target protein. clinmedkaz.orgnih.gov | Guides the design of more potent and selective compounds. clinmedkaz.org |

| QSAR Studies | Establishes a correlation between chemical structure and biological activity. researchgate.net | Allows for the prediction of the activity of novel analogs. |

| ADMET Prediction | Assesses the pharmacokinetic and toxicological properties of a compound. sphinxsai.comnih.gov | Helps to identify and mitigate potential drug development issues early on. sphinxsai.com |

Exploration of New Chemical Space around the Dichlorophenylpiperidine Motif

A key strategy for advancing the therapeutic potential of the this compound scaffold is the exploration of new chemical space around this core motif. This involves systematically modifying the structure to understand the impact of different substituents and functional groups on biological activity.

Structure-activity relationship (SAR) studies are fundamental to this process. By synthesizing and testing a series of related compounds, researchers can identify the key structural features that are required for a desired biological effect. For example, studies on N-piperidinyl indole-based ligands have shown that the position of substitution on the indole (B1671886) moiety can significantly affect the compound's intrinsic activity and receptor selectivity. nih.gov

The exploration of new chemical space also involves the introduction of novel chemical functionalities. For instance, the incorporation of a spirocyclic ring onto the piperidine moiety has been shown to be a successful strategy for developing new therapeutic agents. beilstein-journals.org Similarly, the synthesis of bis-piperidine derivatives has led to the discovery of compounds with interesting pharmacological properties. sphinxsai.com

The goal of these explorations is to identify new lead compounds with improved potency, selectivity, and pharmacokinetic properties. By systematically mapping the chemical space around the this compound motif, researchers can unlock new therapeutic opportunities and develop the next generation of drugs based on this versatile scaffold.

The table below provides examples of how new chemical space is being explored:

| Modification Strategy | Example | Outcome |

| Positional Isomerism | Moving a substituent from the 3-position to the 2-position of an attached indole ring. nih.gov | Altered intrinsic activity and receptor selectivity. nih.gov |

| Introduction of Novel Moieties | Incorporating a spirocyclic ring onto the piperidine core. beilstein-journals.org | Led to the development of new analogs with diverse therapeutic effects. beilstein-journals.org |

| Dimerization | Synthesizing bis-piperidine derivatives. sphinxsai.com | Resulted in compounds with enhanced biological activity. sphinxsai.com |

| Functional Group Modification | Replacing a key functional group with various bioisosteres. figshare.com | Improved potency and pharmacokinetic properties. figshare.com |

Q & A

Q. What are the optimal synthetic routes for 2-(2,4-Dichlorophenyl)piperidine, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or multi-step coupling reactions. Key steps include:

- Intermediate Preparation : Reacting 2,4-dichlorophenyl precursors with piperidine derivatives under reflux conditions, using bases like sodium carbonate to facilitate substitution .

- Purification : Employ column chromatography or recrystallization to isolate the product. For large-scale synthesis, continuous flow reactors enhance reproducibility and reduce side reactions .

- Yield Optimization : Control reaction parameters (e.g., temperature at 80–100°C, inert atmosphere) and use catalysts like palladium for cross-coupling steps .

- Analytical Validation : Confirm purity (>98%) via HPLC and structural integrity via H/C NMR spectroscopy .

Q. How is the molecular structure of this compound characterized, and what techniques are critical for validation?

Methodological Answer:

- X-ray Crystallography : Resolves the spatial arrangement of the piperidine ring and dichlorophenyl group, confirming bond angles and stereochemistry .

- NMR Spectroscopy : H NMR identifies proton environments (e.g., piperidine CH groups at δ 1.5–2.5 ppm; aromatic protons at δ 7.2–7.8 ppm). C NMR verifies quaternary carbons and substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHClN) and detects isotopic Cl patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., dichlorobenzene byproducts) .

- Waste Disposal : Follow EPA guidelines for halogenated waste. Neutralize acidic/basic residues before disposal .

- Emergency Response : For spills, adsorb with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogen type) influence the biological activity of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Halogen Effects : Compare 2,4-dichloro vs. 4-fluoro analogs (e.g., 4-fluorophenyl derivatives show enhanced neuroprotective activity due to increased lipophilicity) .

- Substituent Position : Para-substitutions on the phenyl ring improve antimicrobial activity, while ortho-substitutions reduce steric hindrance for target binding .

- Assay Design : Use standardized MIC (Minimum Inhibitory Concentration) assays for antimicrobial screening and IC measurements for enzyme inhibition (e.g., acetylcholinesterase) .

Q. How can contradictions in reported biological data (e.g., conflicting IC50_{50}50 values) be resolved for this compound analogs?

Methodological Answer:

- Source Analysis : Verify assay conditions (e.g., pH, solvent DMSO concentration ≤1% to avoid cytotoxicity artifacts) .

- Standardization : Use reference compounds (e.g., chloramphenicol for antimicrobial assays) to calibrate inter-lab variability .

- Meta-Analysis : Pool data from PubChem, CAS, and peer-reviewed studies to identify trends. For example, discrepancies in neuroprotective activity may arise from differences in cell lines (e.g., SH-SY5Y vs. PC12) .

Q. What computational methods are effective in predicting the reactivity and binding affinity of this compound derivatives?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors). Focus on piperidine’s nitrogen and chlorine’s electronegativity for hydrogen bonding .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes in physiological conditions .

Q. How can metabolic stability and toxicity of this compound be evaluated preclinically?

Methodological Answer:

- In Vitro Models :

- Hepatic Microsomes : Incubate with rat liver microsomes + NADPH to measure CYP450-mediated degradation (t >30 min indicates stability) .

- Ames Test : Use TA98 and TA100 Salmonella strains to assess mutagenicity .

- In Silico Tools : ProTox-II predicts organ toxicity (e.g., hepatotoxicity risk score >0.7 requires further validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.